molecular formula C40H28N8Na4O14S4 B12716079 Tetrasodium 4,4'-bis(3-(3-methyl-4-((4-sulphonatophenyl)azo)phenyl)oxadiaziridinyl)stilbene-2,2'-disulphonate CAS No. 96873-61-9

Tetrasodium 4,4'-bis(3-(3-methyl-4-((4-sulphonatophenyl)azo)phenyl)oxadiaziridinyl)stilbene-2,2'-disulphonate

Cat. No.: B12716079
CAS No.: 96873-61-9
M. Wt: 1064.9 g/mol
InChI Key: ILMOHSXFHWROGI-RVWSMIFSSA-J
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Description

Tetrasodium 4,4’-bis(3-(3-methyl-4-((4-sulphonatophenyl)azo)phenyl)oxadiaziridinyl)stilbene-2,2’-disulphonate is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, particularly in the textile and paper industries as a fluorescent whitening agent. This compound is characterized by its ability to absorb ultraviolet light and re-emit it as visible blue light, enhancing the brightness and whiteness of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 4,4’-bis(3-(3-methyl-4-((4-sulphonatophenyl)azo)phenyl)oxadiaziridinyl)stilbene-2,2’-disulphonate involves multiple steps, including diazotization, coupling, and sulfonation reactions. The process typically begins with the diazotization of 3-methyl-4-aminobenzenesulfonic acid, followed by coupling with 4-sulfonatophenylhydrazine to form the azo compound. This intermediate is then reacted with oxadiaziridinylstilbene to produce the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactors, where the reactions are carefully monitored and controlled. The final product is then purified through filtration, crystallization, and drying processes to obtain the tetrasodium salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 4,4’-bis(3-(3-methyl-4-((4-sulphonatophenyl)azo)phenyl)oxadiaziridinyl)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Derivatives with new functional groups replacing the sulfonate groups.

Scientific Research Applications

Tetrasodium 4,4’-bis(3-(3-methyl-4-((4-sulphonatophenyl)azo)phenyl)oxadiaziridinyl)stilbene-2,2’-disulphonate has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in fluorescence microscopy and flow cytometry for cell and tissue imaging.

    Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.

    Industry: Widely used as a fluorescent whitening agent in textiles, paper, and detergents.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb ultraviolet light and re-emit it as visible blue light. This fluorescence mechanism involves the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process. The molecular targets and pathways involved include interactions with various substrates and materials, enhancing their optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-[(2-methyl-4-sulphonatophenyl)azo]naphthalene-2-sulphonate]
  • Tetrasodium 4,4’-bis(2-sulfonatophenylazo)stilbene-2,2’-disulphonate

Uniqueness

Tetrasodium 4,4’-bis(3-(3-methyl-4-((4-sulphonatophenyl)azo)phenyl)oxadiaziridinyl)stilbene-2,2’-disulphonate is unique due to its specific structural features, such as the presence of oxadiaziridinyl groups and the particular arrangement of azo and sulfonate groups. These features contribute to its distinct fluorescence properties and make it highly effective as a whitening agent compared to other similar compounds.

Properties

CAS No.

96873-61-9

Molecular Formula

C40H28N8Na4O14S4

Molecular Weight

1064.9 g/mol

IUPAC Name

tetrasodium;5-[3-[3-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]oxadiaziridin-2-yl]-2-[(E)-2-[4-[3-[3-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]oxadiaziridin-2-yl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C40H32N8O14S4.4Na/c1-25-21-31(13-19-37(25)43-41-29-7-15-35(16-8-29)63(49,50)51)45-47(61-45)33-11-5-27(39(23-33)65(55,56)57)3-4-28-6-12-34(24-40(28)66(58,59)60)48-46(62-48)32-14-20-38(26(2)22-32)44-42-30-9-17-36(18-10-30)64(52,53)54;;;;/h3-24H,1-2H3,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4/b4-3+,43-41?,44-42?;;;;

InChI Key

ILMOHSXFHWROGI-RVWSMIFSSA-J

Isomeric SMILES

CC1=C(C=CC(=C1)N2N(O2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N5N(O5)C6=CC(=C(C=C6)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)N2N(O2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N(O5)C6=CC(=C(C=C6)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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